![molecular formula C24H28N2O3 B5540068 2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5540068.png)

2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

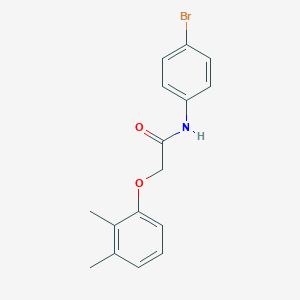

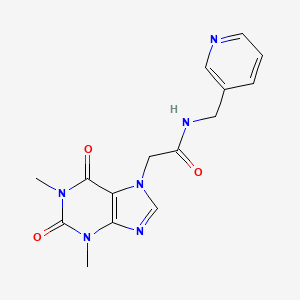

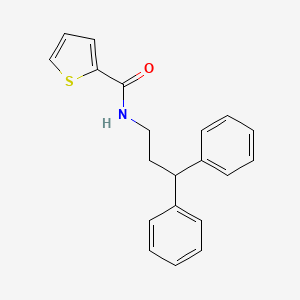

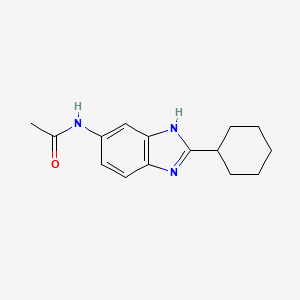

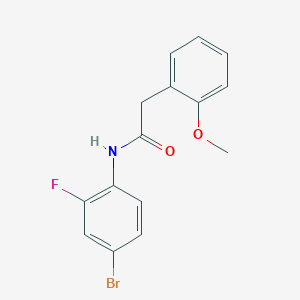

"2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one" is a chemical compound belonging to the class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. These compounds have been synthesized and studied for various pharmacological activities, including antihypertensive and anticonvulsant properties.

Synthesis Analysis

The synthesis of related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves the preparation of compounds optionally substituted at the 8 position. This synthesis process has been explored for its potential in generating compounds with antihypertensive activity (Caroon et al., 1981).

Molecular Structure Analysis

The molecular structure of similar compounds, such as 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, has been determined using single-crystal X-ray diffraction, revealing key structural features like planar furan rings and chair conformation cyclohexane rings (Wang et al., 2011).

Chemical Reactions and Properties

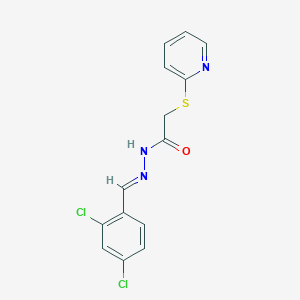

Related 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been studied for their potential in antiviral drug development, specifically against human coronaviruses and influenza viruses, showcasing their chemical reactivity and potential pharmacological properties (Apaydın et al., 2019).

Physical Properties Analysis

Studies on related compounds, such as those involving 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decan-2,4-dione derivatives, help in understanding the physical properties, including their pharmacological activity in relation to their structure (Madaiah et al., 2012).

Chemical Properties Analysis

The chemical properties of these compounds, such as their interaction with biological systems and receptor binding affinities, have been a subject of research to understand their potential as muscarinic agonists and other pharmacological activities (Cignarella et al., 1993).

Scientific Research Applications

Antihypertensive Activity

- A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including similar compounds, was synthesized and evaluated for antihypertensive effects in spontaneous hypertensive rats. Compounds with certain substitutions showed potential as mixed alpha- and beta-adrenergic receptor blockers, indicating their utility in lowering blood pressure (Caroon et al., 1981).

Anti-coronavirus Activity

- A series of 1-thia-4-azaspiro[4.5]decan-3-ones exhibited inhibitory effects against human coronavirus 229E replication, suggesting the structural framework's relevance for antiviral drug development. The most active compound demonstrated an EC50 value comparable to known coronavirus inhibitors (Apaydın et al., 2019).

Catalytic Synthesis

- Innovative synthesis methods have been developed for 2-azaspiro[4.5]decan-3-ones, demonstrating the efficient creation of these compounds without hazardous diazo compounds as carbene sources. Such methodologies facilitate the synthesis of potentially biologically active spirocyclic compounds, further expanding their application in drug development (Ito et al., 2018).

Anxiolytic Activity Potential

- Derivatives of 7,8-benzo-1,3-diazaspiro[4.5]decane-2,4-dione, with structural similarities, have been synthesized and identified for their potential anxiolytic activity. Initial receptor binding assays suggest these compounds could contribute to the development of new anxiolytic medications (Kossakowski et al., 1998).

properties

IUPAC Name |

2-benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3/c1-19(29-21-10-6-3-7-11-21)23(28)25-14-12-24(13-15-25)16-22(27)26(18-24)17-20-8-4-2-5-9-20/h2-11,19H,12-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHLSDZSIYFUUJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2(CC1)CC(=O)N(C2)CC3=CC=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-8-(2-phenoxypropanoyl)-2,8-diazaspiro[4.5]decan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-[3-(4-methoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B5539993.png)

![2-[2,4-dichloro-6-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5539996.png)

![2-{[(2-methoxyphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5540005.png)

![2-[(2-chlorophenyl)amino]-2-oxoethyl 4-methoxybenzoate](/img/structure/B5540024.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(1-phenyl-1H-tetrazol-5-yl)methyl]acetamide](/img/structure/B5540034.png)

![N'-(2-fluorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5540049.png)

![4-({4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinyl}carbonyl)benzenesulfonamide](/img/structure/B5540058.png)

![N-(4-methoxy-2-methylphenyl)-4-[6-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5540097.png)